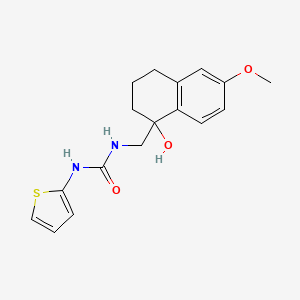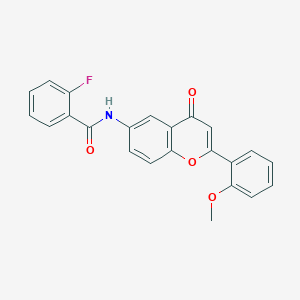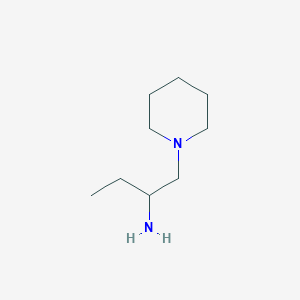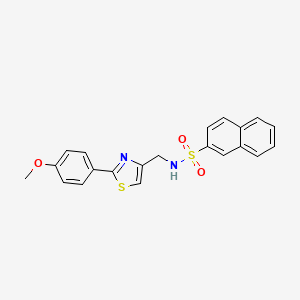![molecular formula C20H20N2O3 B2565908 N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide CAS No. 883959-66-8](/img/structure/B2565908.png)
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a methoxyphenyl group, suggesting potential biological activity, as methoxy groups are often involved in binding to biological targets. The compound's structure is related to various quinoline derivatives that have been studied for their biological activities, including anticancer, antioxidant, and antimicrobial properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including the formation of the quinoline core followed by functionalization at specific positions. For example, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, other related compounds have been synthesized using various methods such as three-component reactions and halogenated hydrocarbon amination reactions .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray powder diffraction (XRPD) and X-ray diffraction analysis are also used to determine the crystal structure and confirm the molecular geometry . These analyses provide detailed information about the bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms within the molecule.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a methoxy group can influence the electronic properties of the molecule and its reactivity in electrophilic aromatic substitution reactions. The amide group in the compound can engage in hydrogen bonding, affecting the compound's solubility and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and amide groups can affect these properties. For example, the crystal structure analysis provides insights into the compound's stability and potential intermolecular interactions, which are crucial for understanding its behavior in biological systems .
Biological Activity
Quinoline derivatives exhibit a range of biological activities. Some compounds have been identified as potent apoptosis inducers and show efficacy in cancer models due to their ability to penetrate the blood-brain barrier . Others have demonstrated antioxidant activity, with certain derivatives showing higher potency than known antioxidants like ascorbic acid . Additionally, some quinoline derivatives have been evaluated for their cytotoxic activity against cancer cell lines, with varying degrees of potency and selectivity . The antibacterial activity of these compounds has also been investigated, with some showing effectiveness against specific bacterial strains .
Aplicaciones Científicas De Investigación
Biological Activity and Antitumor Agents
- Antitumor Activity : A study by Chou et al. (2010) on 2-phenylquinolin-4-ones led to the identification of potent antitumor agents. One compound showed significant inhibition against 14 out of 60 cancer cell lines, suggesting the potential of these derivatives as anticancer drugs (Chou et al., 2010).
- Antibacterial and Antituberculosis Activity : Bai et al. (2011) synthesized N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide derivatives and tested their anti-tuberculosis activities. The results confirmed the potential of these compounds in combating tuberculosis (Bai et al., 2011).
Structural Analysis and Synthesis
- Crystal Structure Determination : The crystal structure of a similar compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined by Hirano et al. (2004), providing insights into its molecular configuration and potential interactions (Hirano et al., 2004).
Pharmacological Profiles and Mechanism of Action
- Apoptosis Induction and Anticancer Properties : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer, showing efficacy in various cancer models. Its excellent blood-brain barrier penetration highlights its potential as an anticancer agent (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAMNLCEBZWTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)



![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)